2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminomethyl propanol can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters . The reaction typically involves the use of a hydrogenation catalyst under controlled temperature and pressure conditions . Another method involves the reaction of 2,2-dimethylaziridine with dilute sulfuric acid, followed by neutralization with sodium hydroxide and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, aminomethyl propanol is often produced in large quantities using continuous flow reactors. The process involves the hydrogenation of 2-aminoisobutyric acid in the presence of a suitable catalyst, followed by purification steps to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Aminomethyl propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: Aminomethyl propanol can participate in substitution reactions, where the amine or alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted amines and alcohols.
Scientific Research Applications
Aminomethyl propanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of aminomethyl propanol involves its ability to neutralize acids to form salts and water. This acid-base reaction is exothermic and largely independent of the strength of the amine as a base . The compound’s molecular targets and pathways include its interaction with acidic compounds, leading to the formation of stable salts .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar structure but different functional groups.
2-Aminoisobutanol: Another alkanolamine with similar properties.
2,2-Dimethyl-ethanolamine: Contains both amine and alcohol groups but with different molecular configuration
Uniqueness
Aminomethyl propanol is unique due to its balanced properties as both an amine and an alcohol, making it versatile for various chemical reactions and applications. Its ability to act as a buffer and precursor to numerous organic compounds sets it apart from other similar compounds .
Properties
CAS No. |
92064-03-4 |
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Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methyl-2-[methyl(propan-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-7(2)9(5)8(3,4)6-10/h7,10H,6H2,1-5H3 |
InChI Key |
JNQLHZLJDHUOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(C)(C)CO |
Origin of Product |
United States |
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